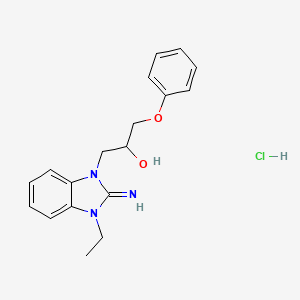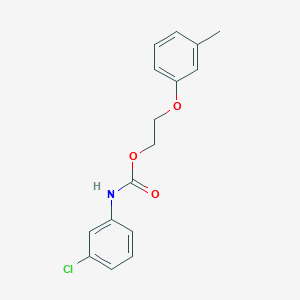
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol
Overview
Description
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is a chemical compound that belongs to the family of β-adrenergic receptor antagonists. It is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors.
Mechanism of Action
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol acts as a β-adrenergic receptor antagonist. It binds to the β1 and β2 adrenergic receptors and blocks the action of epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include a decrease in heart rate and blood pressure. It also has a negative inotropic effect, meaning it decreases the force of contraction of the heart muscle. The compound has been shown to have a high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol in lab experiments include its high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors. It also has a well-established synthesis method, making it readily available for research purposes. The limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
For the study of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include the development of new drugs that target β-adrenergic receptors. The compound can also be used in the study of other physiological processes that are regulated by these receptors, such as metabolic rate and thermogenesis. Additionally, the compound can be used in the study of the role of β-adrenergic receptors in various diseases, such as heart failure and asthma.
Scientific Research Applications
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors. It is also used in the development of new drugs that target these receptors. The compound has been shown to have a high affinity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.
properties
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClNO/c22-19-10-6-17(7-11-19)21(25,18-8-12-20(23)13-9-18)15-24-14-16-4-2-1-3-5-16/h1-13,24-25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGYUUPZIRYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4879839.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B4879855.png)


![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine](/img/structure/B4879914.png)

![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)
